t-Butyldimethylsilyl (TBDMS), also known as tert-butyldimethylsilyl, is a functional group derived from chlorotrimethylsilane [(CH3)3SiCl] with a bulky tert-butyl group [(CH3)3C] replacing one of the methyl groups. It is commonly abbreviated as TBDMSCl or TBSCl when referring to the chloride form, the most frequently used variant for chemical synthesis. TBDMS plays a crucial role in organic synthesis as a protecting group for alcohols and other functional groups [].
The TBDMS group consists of a central silicon (Si) atom bonded to a chlorine (Cl) atom, two methyl (CH3) groups, and a tert-butyl group [(CH3)3C]. The Si atom exhibits tetrahedral geometry with sp3 hybridization. The key features of the structure include:
(CH3)3SiCl + (CH3)3C -> (CH3)3C(CH3)2SiCl (TBDMSCl)
TBDMSCl reacts with alcohols (ROH) in the presence of a base (B) to form TBDMS ethers (ROSi(CH3)2(C(CH3)3)) and hydrochloric acid (HCl). This reaction protects the hydroxyl group (OH) from participating in subsequent reactions.
ROH + (CH3)3C(CH3)2SiCl + B -> ROSi(CH3)2(C(CH3)3) + HCl + BH+
The TBDMS group can be selectively removed under various conditions, most commonly by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) in a polar solvent. This reaction regenerates the original alcohol.
ROSi(CH3)2(C(CH3)3) + TBAF -> ROH + (CH3)3C(CH3)2SiF + TBA+
TBDMS can also react with terminal alkynes (RC≡CH) to form silylated alkynes under specific conditions [].
T-butyldimethylsilane can be synthesized through various methods:
T-butyldimethylsilane has several applications in organic chemistry:
T-butyldimethylsilane shares similarities with other organosilicon compounds but exhibits unique characteristics that distinguish it:
Compound Name | Structure | Unique Features |
---|---|---|
Trimethylsilane | (CH₃)₃Si | Less sterically hindered; used for simpler silylation reactions. |
Di-tert-butyl-dimethylsilane | (C₄H₉)₂Si | More bulky; offers enhanced protection but can be less reactive. |
Tetrahydropyranyloxy-silane | C₆H₁₄O₂Si | Often used for similar protective purposes but has different reactivity profiles. |
T-butyldimethylsilane's unique steric hindrance allows it to provide effective protection while maintaining reactivity under specific conditions, making it a preferred choice in many synthetic applications compared to less hindered silanes.
Tert-butyldimethylsilane exhibits a tetrahedral molecular geometry centered around the silicon atom, with the molecular formula C₆H₁₆Si and a molecular weight of 116.28 g/mol [1] [2] [3]. The compound features a central silicon atom covalently bonded to one tert-butyl group, two methyl groups, and one hydrogen atom [4] [2]. Gas-phase electron diffraction studies have provided precise structural parameters for this organosilicon compound [4].
The refined bond lengths determined through electron diffraction analysis reveal silicon-carbon bond distances of 188.6(2) pm for the silicon-tert-butyl carbon bond and 188.2(2) pm for the silicon-methyl carbon bonds [4]. The carbon-carbon bond length within the tert-butyl group measures 154.6(1) pm [4]. Angular parameters include a carbon-carbon-carbon angle of 108.5(3)°, a tert-butyl carbon-silicon-methyl carbon angle of 111.1(4)°, and a methyl carbon-silicon-methyl carbon angle of 105.5(10)° [4].
A notable steric effect is observed in the molecular structure, where the threefold axis of the tert-butyl group is tilted 3.6(10)° away from the silicon-methyl groups [4]. This steric influence results in three distinct silicon-carbon-carbon angles measuring 114.1(9)°, 109.0(6)°, and 108.3(8)° [4]. The conformation adopted about the silicon-carbon tert-butyl bond demonstrates an almost fully staggered arrangement with a hydrogen-silicon-carbon-carbon dihedral angle of 174.3(48)° [4].
Structural Parameter | Value | Standard Deviation |
---|---|---|
Silicon-tert-butyl carbon bond | 188.6 pm | ±0.2 pm |
Silicon-methyl carbon bond | 188.2 pm | ±0.2 pm |
Carbon-carbon bond | 154.6 pm | ±0.1 pm |
Carbon-carbon-carbon angle | 108.5° | ±0.3° |
Tert-butyl carbon-silicon-methyl carbon angle | 111.1° | ±0.4° |
Methyl carbon-silicon-methyl carbon angle | 105.5° | ±1.0° |
Nuclear magnetic resonance spectroscopy provides characteristic signatures for tert-butyldimethylsilane through both proton and carbon-13 spectra [5] [6] [7]. The compound displays distinct chemical shift patterns that reflect its molecular structure and electronic environment [6] [7]. The tert-butyl group attached to silicon exhibits unique coupling patterns and chemical shifts that distinguish it from other organosilicon compounds [8] [6].
Carbon-13 nuclear magnetic resonance studies of tert-butyldimethylsilyl derivatives reveal characteristic chemical shifts for the methyl groups directly bonded to silicon, with coupling constants of approximately 120.35 ± 0.25 Hz [6]. The methyl carbons of the tert-butyl moiety demonstrate coupling constants of 125.55 ± 0.25 Hz [6]. These coupling patterns provide valuable structural information and confirm the non-fluxional nature of the molecule under standard measurement conditions [6].
The nuclear magnetic resonance spectra show clearly separated signals for non-equivalent ring carbons and substituent groups, indicating the absence of intermolecular silyl exchange under normal analytical conditions [6]. Chemical shift assignments have been established through comparison with nuclear magnetic resonance data from analogous compounds and through comprehensive spectroscopic analysis [6] [7].
Infrared spectroscopy of tert-butyldimethylsilane reveals characteristic vibrational bands that correspond to specific molecular motions and functional groups [9] [10]. The compound exhibits distinctive silicon-carbon stretching vibrations and carbon-hydrogen deformation modes that serve as diagnostic fingerprints for structural identification [9] [11].
Attenuated total reflectance infrared spectroscopy demonstrates conformational vibrational signatures typical of organosilicon compounds with bulky substituents [9]. The spectrum includes characteristic bands associated with methyl group stretching and deformation modes, tert-butyl group vibrations, and silicon-carbon bond stretching frequencies [9] [11].
The infrared spectrum shows absorption features that are consistent with the tetrahedral geometry around silicon and the presence of both methyl and tert-butyl substituents [9]. These vibrational signatures provide complementary structural information to support molecular geometry determinations from other analytical techniques [9] [10].
Mass spectrometric analysis of tert-butyldimethylsilane reveals characteristic fragmentation pathways that provide structural information and molecular identification capabilities [12] [13] [14]. The compound exhibits specific fragmentation patterns under electron ionization conditions that are diagnostic for tert-butyldimethylsilyl-containing molecules [12] [14].
Fragmentation studies demonstrate that tert-butyldimethylsilyl derivatives typically show characteristic ion formation through loss of methyl groups and silicon-containing fragments [14] [15]. The most prominent fragmentation feature involves the formation of ions at mass-to-charge ratio 57, corresponding to the loss of the tert-butyl group, which serves as a quantifying ion for analytical applications [14].
Mass spectrometric fragmentation patterns of tert-butyldimethylsilyl compounds show enhanced sensitivity compared to trimethylsilyl derivatives, with coefficient variations that are smaller and detection limits that are improved [14]. These fragmentation characteristics make tert-butyldimethylsilane derivatives valuable for analytical applications requiring precise quantification [13] [14].
Tert-butyldimethylsilane exhibits a boiling point range of 81-83°C under standard atmospheric pressure conditions [1] [16] [17]. This boiling point reflects the molecular size and intermolecular forces present in the liquid phase [16] [18]. The compound exists as a clear, colorless liquid at room temperature with a melting point of 13°C [17] [18] [19].
The phase behavior of tert-butyldimethylsilane is characterized by its volatility and relatively low intermolecular interactions compared to compounds with hydrogen bonding capabilities [16] [20]. The compound demonstrates typical organic liquid behavior with predictable vapor pressure characteristics [20].
Flash point measurements indicate high volatility with a flash point of -11°C, demonstrating the compound's tendency to vaporize readily at ambient temperatures [16] [17] [18]. This thermal behavior is consistent with the molecular structure and the presence of silicon-carbon bonds that impart specific thermodynamic properties [16] [20].
Thermodynamic Property | Value | Reference Conditions |
---|---|---|
Boiling Point | 81-83°C | 1 atm pressure |
Melting Point | 13°C | Standard conditions |
Flash Point | -11°C | Closed cup method |
Auto-ignition Temperature | 290°C | Standard test conditions |
The density of tert-butyldimethylsilane has been precisely measured as 0.701 g/mL at 25°C [1] [16] [18]. This density value reflects the molecular packing efficiency and intermolecular interactions in the liquid phase [16] [18]. The relatively low density compared to many organic compounds is attributed to the presence of the bulky tert-butyl group and the silicon center [18] [19].
Refractive index measurements provide additional physical property characterization, with reported values of n₂₀/D 1.4 [1] [17] [18]. This optical property correlates with the molecular polarizability and electronic structure of the compound [17] [18]. The refractive index value is consistent with the molecular composition and the presence of silicon-carbon bonds [18].
Tert-butyldimethylsilane demonstrates significant hydrolytic stability compared to many other organosilicon compounds [22] [23] [24]. The compound exhibits resistance to hydrolysis under neutral aqueous conditions, though it shows reactivity with aqueous bases [17] [18] [20]. This stability profile makes it valuable for applications requiring resistance to moisture-induced degradation [22] [23].
Studies of hydrolytic behavior indicate that tert-butyldimethylsilyl derivatives maintain structural integrity over extended periods when stored under appropriate conditions [24]. The hydrolytic stability has been quantified through systematic degradation studies showing that properly stored derivatives can maintain greater than 80% of their initial concentration for up to 20 weeks [24].
The mechanism of hydrolysis involves nucleophilic attack at the silicon center, with the rate being influenced by pH, temperature, and the presence of catalytic species [23] [24]. Under basic conditions, the half-life for hydrolysis is significantly shorter than under acidic conditions, reflecting the enhanced electrophilicity of silicon in basic media [23].
Tert-butyldimethylsilane exhibits moderate sensitivity to air and moisture, requiring controlled storage conditions to maintain stability [25] [26] [20]. The compound is classified with hydrolytic sensitivity level 3, indicating that it reacts with aqueous base and requires protection from moisture [17] [18] [20].
Storage recommendations specify maintenance under inert gas atmospheres such as nitrogen or argon at temperatures between 2-8°C to minimize degradation [17] [18] [20]. The compound demonstrates stability when stored in sealed containers under dry conditions, but exposure to atmospheric moisture can lead to gradual hydrolysis [25] [26] [20].
The air sensitivity is primarily related to moisture content rather than oxygen reactivity [20]. Under dry atmospheric conditions, the compound shows good stability, but humid environments can promote hydrolytic degradation [25] [20]. Proper handling procedures include maintenance of anhydrous conditions and protection from atmospheric moisture during storage and use [20].
Stability Parameter | Condition | Stability Period |
---|---|---|
Dry inert atmosphere | 2-8°C, N₂ or Ar | >20 weeks |
Sealed containers | Room temperature, dry | Several months |
Atmospheric exposure | Ambient humidity | Days to weeks |
Aqueous base exposure | 5% NaOH, room temperature | Hours |
Flammable;Irritant